5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
Description
The compound 5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide features a pyrazole core with distinct substituents:
- Position 1: Methyl group.
- Position 3: Trifluoromethyl group (electron-withdrawing).
- Position 5: 4-Chlorophenylmethylsulfanyl moiety (lipophilic, sulfur-containing).
- Position 4: Carboxamide linked to a 3-(trifluoromethyl)phenyl group (enhances hydrogen bonding and target affinity).
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF6N3OS/c1-30-18(32-10-11-5-7-13(21)8-6-11)15(16(29-30)20(25,26)27)17(31)28-14-4-2-3-12(9-14)19(22,23)24/h2-9H,10H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVILFOOETZKOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF6N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Chlorophenyl and Methylsulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate chlorophenyl and methylsulfanyl precursors.
Formation of the Carboxamide Group: This is typically achieved through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs and their substituent differences are summarized below:
Key Observations :
- Substituent Position : The 4-chlorophenylmethylsulfanyl group in the target compound (vs. 2-chlorophenylsulfanyl in ) may enhance steric bulk and lipophilicity, improving membrane permeability.
- Carboxamide vs. Ester: The carboxamide group in the target compound (vs.
- Trifluoromethyl Groups : The dual trifluoromethyl groups (positions 3 and N-aryl in the target) contribute to electron-withdrawing effects and metabolic resistance, similar to analogs in .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13ClF6N2OS
- Molecular Weight : 396.79 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in terms of its anti-inflammatory , antimicrobial , and anticancer properties.
Anti-inflammatory Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to the one have shown promising results in inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which is critical in inflammatory pathways. The structure-activity relationship (SAR) analysis suggests that the presence of the trifluoromethyl and chlorophenyl groups enhances the anti-inflammatory potency due to increased lipophilicity and receptor binding affinity.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been demonstrated against various pathogens. The compound's sulfanyl group is believed to contribute to its antibacterial properties by disrupting bacterial cell wall synthesis.
Anticancer Activity
In vitro studies reveal that the compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory processes.
- Receptor Interaction : Binding to specific receptors modulates signaling pathways that lead to reduced inflammation and cancer cell proliferation.
- Induction of Apoptosis : Through caspase activation, the compound triggers programmed cell death in cancer cells.
Case Studies
A notable study investigated the effects of this compound on inflammation-induced pain in animal models. Results showed a significant reduction in pain scores compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodology :
- Step 1 : Start with a pyrazole core (e.g., 1-methyl-3-trifluoromethylpyrazole) and introduce substituents via nucleophilic substitution or condensation. The sulfanyl group can be incorporated using a [(4-chlorophenyl)methyl]thiol intermediate reacting with a halogenated pyrazole precursor (e.g., 4-chloro derivative) .
- Step 2 : Form the carboxamide bond via coupling reactions (e.g., EDCI/HOBt-mediated amidation) between the pyrazole-4-carboxylic acid derivative and 3-(trifluoromethyl)aniline .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity via HPLC (>95%) .
Q. How can the compound’s structural integrity be validated?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, trifluoromethyl signals at δ 120–125 ppm in ¹³C) .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the sulfanyl and trifluoromethyl groups (as demonstrated for similar pyrazole derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₅ClF₆N₃OS: ~542.02) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesis?
- Approach :
- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers for key steps (e.g., sulfanyl group incorporation). Tools like Gaussian or ORCA can predict transition states and intermediates .
- Combine with machine learning (ML) to screen solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd/Cu) for yield optimization .
- Case Study : ICReDD’s reaction path search methods reduced trial-and-error experimentation by 40% for similar heterocyclic systems .
Q. What strategies address contradictory bioactivity data in different assays?
- Resolution Framework :
- Assay Validation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
- Solubility Adjustments : Test the compound in DMSO/PBS mixtures (0.1–1% DMSO) to rule out aggregation artifacts .
- Structural Analog Comparison : Compare with analogs (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole) to isolate substituent-specific effects .
Q. How to investigate the compound’s conformational dynamics in solution?
- Techniques :
- Molecular Dynamics (MD) Simulations : Simulate in explicit solvents (e.g., water, ethanol) using AMBER or GROMACS to assess flexibility of the sulfanyl linker and carboxamide moiety .
- NOESY NMR : Detect through-space interactions between the pyrazole ring and aryl groups to infer dominant conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
